Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 2,3,4-Trimethoxy-6-methylbenzaldehyde: A Specialized Reagent in Heterocyclic Synthesis
Abstract
This technical guide provides a comprehensive analysis of 2,3,4-Trimethoxy-6-methylbenzaldehyde (CAS No: 22383-85-3), a polysubstituted aromatic aldehyde. While not a widely documented compound, its primary significance lies in its role as a specialized chemical intermediate for the synthesis of complex heterocyclic structures. This document details its chemical identity, physicochemical properties, and a plausible, expertly-derived synthetic route based on established organometallic chemistry. The core focus is its application as a precursor in the synthesis of pyrroloindole derivatives, a class of compounds investigated for potential antitumor activity. This guide is intended for researchers, medicinal chemists, and drug development professionals requiring a deep understanding of this unique reagent.
Chemical Identity and Physicochemical Properties
2,3,4-Trimethoxy-6-methylbenzaldehyde is a unique benzaldehyde derivative characterized by three methoxy groups and a methyl group on the aromatic ring. This substitution pattern imparts specific steric and electronic properties that influence its reactivity, particularly the electrophilicity of the aldehyde carbon and the nucleophilicity of the benzene ring.
Table 1: Physicochemical and Spectroscopic Data for 2,3,4-Trimethoxy-6-methylbenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 22383-85-3 | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| IUPAC Name | 2,3,4-trimethoxy-6-methylbenzaldehyde | |
| Appearance | Solid (Predicted) | |
| Melting Point | 60-61 °C | |
| Boiling Point | 337.9±37.0 °C (Predicted) | |
| SMILES | CC1=CC(=C(C(=C1C=O)OC)OC)OC | [1] |
Note: There is a discrepancy in some databases regarding the CAS number, with 22838-85-3 also appearing. However, major chemical suppliers and databases predominantly list 22383-85-3.
Plausible Synthesis Pathway: Vilsmeier-Haack Formylation
While a specific, peer-reviewed synthesis protocol for 2,3,4-Trimethoxy-6-methylbenzaldehyde is not prominently available in the literature, a chemically sound and robust method can be proposed based on the well-established Vilsmeier-Haack reaction. This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic rings.[2][3][4] The logical precursor for this synthesis is 1,2,3-trimethoxy-5-methylbenzene (also known as 2,3,4-trimethoxytoluene).
The Vilsmeier-Haack reaction involves the in-situ formation of a chloroiminium ion (the "Vilsmeier reagent") from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then attacks the electron-rich aromatic ring to install the formyl group.
Proposed Experimental Protocol
This protocol is an adaptation of established procedures for the formylation of similar trimethoxybenzene derivatives.[5][6]
Step 1: Formation of the Vilsmeier Reagent
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In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF, 1.1 equivalents).
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Cool the flask in an ice-water bath to 0 °C.
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Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
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Causality Explanation: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to prevent uncontrolled reaction and degradation of the reagent.
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-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
Step 2: Formylation of the Aromatic Ring
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Dissolve the starting material, 1,2,3-trimethoxy-5-methylbenzene (1.0 equivalent), in a minimal amount of an appropriate inert solvent like dichloromethane (DCM) or use it neat if liquid.
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Add the dissolved starting material to the freshly prepared Vilsmeier reagent.
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Heat the reaction mixture to 70-80 °C and maintain for several hours (e.g., 4-8 hours).
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Causality Explanation: Heating provides the necessary activation energy for the electrophilic aromatic substitution. The electron-donating methoxy and methyl groups activate the ring, directing the formylation. The primary expected regioselectivity would be at the C6 position, which is para to one methoxy group and ortho to another, and is the most sterically accessible activated position.
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Hydrolysis and Work-up
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Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Causality Explanation: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and quenches any remaining reactive POCl₃.
-
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or DCM.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification (Self-Validation)
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The crude product should be purified using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
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Characterize the purified fractions by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of the final product, 2,3,4-Trimethoxy-6-methylbenzaldehyde.
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Trustworthiness Principle: This final purification and characterization step is a self-validating system, ensuring the identity and purity of the synthesized reagent before its use in subsequent applications.
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Synthesis Workflow Diagram
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Application in the Synthesis of Antitumor Pyrroloindoles
The primary documented application for 2,3,4-Trimethoxy-6-methylbenzaldehyde is as a key reagent in the preparation of pyrroloindole derivatives, which have been investigated for antitumor activity. The pyrrolo-fused heterocyclic core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[7][8][9][10]
In this context, the aldehyde functional group of 2,3,4-Trimethoxy-6-methylbenzaldehyde serves as an electrophilic handle. It can undergo condensation reactions with nucleophilic partners to construct the complex pyrroloindole framework. A common synthetic strategy involves the reaction of a substituted benzaldehyde with an indole derivative or a related nitrogen-containing heterocycle.
General Reaction Scheme
The reaction would likely proceed through a condensation or a multi-component reaction, where the aldehyde reacts with a suitable indole precursor to form the foundational structure of the target therapeutic agent. The specific substitution pattern of the benzaldehyde (three methoxy groups and a methyl group) is crucial, as these substituents will ultimately be part of the final molecule, influencing its three-dimensional shape, electronic properties, and ability to interact with biological targets like enzymes or receptors.[7][10]
Caption: General reaction for synthesizing Pyrroloindoles.
Safety and Handling
As with all laboratory chemicals, 2,3,4-Trimethoxy-6-methylbenzaldehyde should be handled with appropriate care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 10°C and 25°C in a tightly sealed container.[1]
-
Toxicity: Specific toxicological data is limited. Treat as a potentially hazardous substance. Avoid inhalation of dust, and prevent contact with skin and eyes.
Conclusion
2,3,4-Trimethoxy-6-methylbenzaldehyde is a highly specialized synthetic intermediate whose value is intrinsically linked to its utility in constructing complex, biologically active molecules. While its synthesis is not widely published, established methods like the Vilsmeier-Haack reaction provide a reliable and plausible route for its preparation. Its documented role as a precursor to potential antitumor pyrroloindole compounds underscores its importance for researchers in medicinal chemistry and oncology drug discovery. This guide provides the foundational knowledge required for the synthesis, handling, and strategic application of this valuable reagent.
References
- Nanjing Longyuan Natural Polyphenol Synthesis Factory. (2006). Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde. CN1556086A.
- Inventors: Not specified. (2008). Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof. WO2008129152A1.
- Federal State Unitary Enterprise "State Scientific Center" Research Institute of Organic Intermediates and Dyes ". (2004). Method for preparing 2,3,4-trimethoxybenzaldehyde. RU2234492C1.
- Changzhou Huanan Chemical Industry Co Ltd. (2013). Method for preparing 2, 3, 4-trimethoxybenzaldehyde. CN102875344A.
- Al-Ostoot, F. H., et al. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Molecules, 27(15), 4987.
- Salameh, B. A., et al. (2024). A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities.
- Taha, N. M. H., et al. (2013). Synthesis and antitumor screening of some novel pyrrolo, pyrrolo[2,3-d]pyrimidinone and pyrrolo[2,3-b] pyridinone derivatives of sulfaquinoxaline. Journal of Applied Sciences Research, 9(4), 3108-3117.
- Yahya, M. H., et al. (2023). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones.
- Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WO2007012953A2.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 5, 2026, from [Link]
- Science of Synthesis. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme E-Books.
- Navickas, A., et al. (2023).
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